Dimethyl 4,4'-(propane-1,3-diyl)dibenzoate
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Overview
Description
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate is an organic compound with the molecular formula C19H20O4. It is a derivative of benzoic acid and is characterized by the presence of two ester groups attached to a propane-1,3-diyl linker. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,4’-(propane-1,3-diyl)dibenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for dimethyl 4,4’-(propane-1,3-diyl)dibenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4,4’-(propane-1,3-diyl)dibenzoic acid.
Reduction: Formation of 4,4’-(propane-1,3-diyl)bis(benzyl alcohol).
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-(propane-1,3-diyl)dibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release benzoic acid derivatives, which can then participate in further biochemical pathways. The aromatic rings can also interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-(naphthalene-2,3-diyl)dibenzoate
- Dimethyl 4,4’-(butane-1,4-diyl)dibenzoate
- Dimethyl 4,4’-(ethane-1,2-diyl)dibenzoate
Uniqueness
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate is unique due to its specific propane-1,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
75908-68-8 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 4-[3-(4-methoxycarbonylphenyl)propyl]benzoate |
InChI |
InChI=1S/C19H20O4/c1-22-18(20)16-10-6-14(7-11-16)4-3-5-15-8-12-17(13-9-15)19(21)23-2/h6-13H,3-5H2,1-2H3 |
InChI Key |
VEZONEJXOPSUHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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